molecular formula C5H7BrN2O2 B12358428 6-(Bromomethyl)-1,3-diazinane-2,4-dione

6-(Bromomethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12358428
M. Wt: 207.03 g/mol
InChI Key: FVBCYSNCPXREHZ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that features a bromomethyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1,3-diazinane-2,4-dione typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-diazinane-2,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a tungsten bulb . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.

Scientific Research Applications

6-(Bromomethyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1,3-diazinane-2,4-dione involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes . The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C5H7BrN2O2

Molecular Weight

207.03 g/mol

IUPAC Name

6-(bromomethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10)

InChI Key

FVBCYSNCPXREHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)CBr

Origin of Product

United States

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